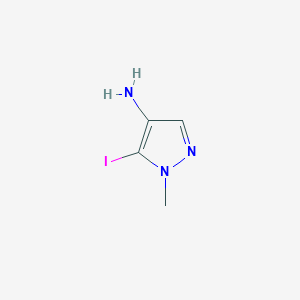

5-Iodo-1-methyl-1H-pyrazol-4-amine

Description

Overview of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Chemical Synthesis

Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are a cornerstone of heterocyclic chemistry. tandfonline.comresearchgate.net Their unique structural and electronic properties have established them as "privileged scaffolds" in medicinal chemistry and materials science. tandfonline.comnih.gov The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making pyrazole-based compounds a fertile ground for drug discovery. researchgate.net This versatility is demonstrated by the wide range of pharmacological activities exhibited by pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.net

The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved drugs. nih.gov The ability to readily functionalize the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. tandfonline.com This synthetic tractability has led to the inclusion of the pyrazole core in numerous blockbuster drugs, such as the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction treatment sildenafil. researchgate.netnih.gov

The Unique Role of Halogenated Aminopyrazoles in Advanced Organic Chemistry

The introduction of both a halogen atom and an amino group onto the pyrazole scaffold gives rise to halogenated aminopyrazoles, a class of compounds with enhanced synthetic utility. The amino group can act as a directing group, a nucleophile, or a precursor to other functional groups, while the halogen atom, particularly iodine, serves as a versatile synthetic handle. beilstein-archives.org

Halogenated pyrazoles are valuable synthons, especially in transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org The carbon-iodine bond is particularly amenable to reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the facile construction of complex molecular architectures. This reactivity is critical for creating libraries of compounds for high-throughput screening in drug discovery programs. Furthermore, the presence of the amino group can modulate the reactivity of the pyrazole ring and provides a site for further derivatization, enabling the synthesis of diverse and intricate molecules. nih.govresearchgate.net

Scope and Research Focus on 5-Iodo-1-methyl-1H-pyrazol-4-amine within Contemporary Chemical Research

Within the class of halogenated aminopyrazoles, 5-Iodo-1-methyl-1H-pyrazol-4-amine has emerged as a compound of significant interest. Its specific substitution pattern—an iodo group at position 5, a methyl group on the nitrogen at position 1, and an amino group at position 4—creates a unique combination of electronic and steric properties.

| Property | Value |

|---|---|

| Molecular Formula | C4H6IN3 |

| Molecular Weight | 223.01 g/mol |

| CAS Number | 81542-52-1 |

The primary research focus on 5-Iodo-1-methyl-1H-pyrazol-4-amine lies in its application as a key building block in the synthesis of complex heterocyclic systems. For instance, it has been utilized in the development of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical target in inflammatory diseases. nih.gov In this context, the iodo- and amino- groups provide strategic points for modification to optimize the potency and pharmacokinetic properties of the resulting inhibitor. nih.gov

The synthesis of this compound and its analogs often involves a multi-step sequence, starting from simpler pyrazole precursors. researchgate.net The general strategy may include the methylation of the pyrazole nitrogen, followed by nitration at the 4-position, reduction of the nitro group to an amine, and finally, iodination at the 5-position. researchgate.net The specific arrangement of functional groups in 5-Iodo-1-methyl-1H-pyrazol-4-amine makes it a valuable intermediate for constructing fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which are known to possess a wide range of biological activities. nih.govnih.gov The continued exploration of this compound is expected to yield novel molecules with significant potential in various fields of chemical and medicinal research.

Structure

3D Structure

Properties

Molecular Formula |

C4H6IN3 |

|---|---|

Molecular Weight |

223.02 g/mol |

IUPAC Name |

5-iodo-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C4H6IN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 |

InChI Key |

XLLKMYHFAASDDF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 1 Methyl 1h Pyrazol 4 Amine

Precursor Compounds and Starting Materials for Pyrazole (B372694) Functionalization

The synthesis of substituted pyrazoles, including 5-Iodo-1-methyl-1H-pyrazol-4-amine, fundamentally relies on the construction of the pyrazole ring itself. The most prevalent and versatile methods involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. nih.govnih.gov For the target molecule, methylhydrazine is a key building block, providing the N1-methyl group. chemicalbook.comgoogle.com

Common 1,3-dielectrophilic synthons for pyrazole synthesis include:

1,3-Diketones and β-Ketoesters: These are classical precursors that react with hydrazines to form the pyrazole core. nih.gov For instance, the reaction of ethyl acetoacetate (B1235776) with a hydrazine is a well-established method. nih.gov

α,β-Unsaturated Carbonyl Compounds: Enones and ynones can also serve as precursors, reacting with hydrazines, though this may initially form pyrazolines that require a subsequent oxidation step to yield the aromatic pyrazole ring. nih.govmdpi.com

Specialized Reagents: Compounds like 1,1,3,3-tetraethoxypropane (B54473) are used in specific instances to react with methylhydrazine for the synthesis of 1-methylpyrazole (B151067). chemicalbook.com

For the specific synthesis of 5-Iodo-1-methyl-1H-pyrazol-4-amine, a common and strategic precursor is 1-methyl-4-nitro-1H-pyrazole . This intermediate already contains the required N1-methyl group and a nitro group at the C4 position, which can later be converted to the amine. The synthesis of this precursor often starts with the methylation of 4-nitro-1H-pyrazole or by building the ring with appropriate starting materials followed by nitration.

Direct Iodination Strategies on Pyrazole Ring Systems

Introducing an iodine atom onto the pyrazole ring is a critical step that can be achieved through various iodination strategies. The primary challenge is achieving regioselectivity, particularly to functionalize the C5 position in the presence of other substituents.

Regioselective Iodination at C5 Position

Achieving exclusive iodination at the C5 position of the pyrazole ring often requires methods that direct the electrophile to this specific site. A powerful strategy involves the use of directed ortho-metalation (DoM). This process typically involves deprotonation at the most acidic ring position, which is often adjacent to a directing group, followed by quenching with an electrophile.

One highly effective method is the lithiation of the pyrazole ring followed by treatment with elemental iodine (I₂). rsc.org By treating a 1-substituted pyrazole with a strong base like n-butyllithium (n-BuLi), a lithium pyrazolide intermediate is generated. This lithiation occurs selectively at the C5 position. Subsequent reaction with iodine exclusively furnishes the 5-iodo derivative. rsc.org This approach offers excellent regiocontrol, which is crucial for the synthesis of complex pyrazoles. rsc.org

Oxidative Iodination Approaches in Heterocyclic Chemistry

Oxidative iodination provides an alternative route for introducing iodine onto aromatic and heteroaromatic rings. These methods utilize molecular iodine (I₂), which is a relatively weak electrophile, in combination with an oxidizing agent. nih.gov The oxidant activates the iodine, generating a more potent iodinating species (e.g., I⁺).

Common oxidative systems for the iodination of pyrazoles include:

Iodine and Ceric Ammonium Nitrate (CAN): This system is effective for the regioselective iodination of 1-aryl-3-CF₃-pyrazoles, typically yielding the 4-iodo isomers. rsc.org

Iodine and Iodic Acid or N-Iodosuccinimide (NIS): These reagents are frequently used for the iodination of various heterocyclic systems under controlled conditions.

Iodine and Hypervalent Iodine Reagents: Reagents like iodosobenzene (B1197198) dichloride (PhICl₂) can mediate oxidative functionalization of the pyrazole skeleton. beilstein-journals.org

While many oxidative iodination methods for pyrazoles favor substitution at the C4 position due to electronic factors, the specific conditions and substrate can influence the outcome. rsc.org For the synthesis of the target compound, if an oxidative approach were used, it would need to be carefully optimized to favor C5 iodination, potentially by using a precursor with a blocking group at the C4 position.

Amination Reactions for 1H-Pyrazol-4-amine Derivative Synthesis

The introduction of an amine group at the C4 position of the pyrazole ring is a key transformation. The most common and high-yielding method is the reduction of a precursor containing a nitro group at the C4 position. researchgate.net

For the synthesis of 1-methyl-1H-pyrazol-4-amine derivatives, a 1-methyl-4-nitro-1H-pyrazole intermediate is subjected to reduction. This transformation is typically achieved through catalytic hydrogenation. researchgate.netchemicalbook.com

Table 1: Typical Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Conditions | Yield |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol | 60 bar, 70°C | >90% chemicalbook.com |

| Platinum on Carbon (Pt/C) | Hydrogen Gas (H₂) | - | - | >90% |

This method is highly efficient and clean, making it a preferred route in multi-step syntheses. Alternative, though less common, methods for introducing an amine group could theoretically include nucleophilic aromatic substitution on a suitable 4-halo-pyrazole or transition-metal-catalyzed amination reactions (e.g., Buchwald-Hartwig amination), although the reduction of a nitro group is generally more straightforward for this specific substitution pattern. nih.govnih.gov

Multi-Step Synthesis Pathways for Substituted Pyrazoles Incorporating Halogen and Amine Functions

The synthesis of 5-Iodo-1-methyl-1H-pyrazol-4-amine is not a single-step process but rather a sequence of reactions carefully designed to install the functional groups in the correct positions. Based on the individual reactions discussed, two plausible multi-step pathways can be proposed.

Pathway A: Iodination followed by Nitro Reduction

This route begins with a pre-functionalized pyrazole and introduces the iodine before converting the nitro group to the final amine.

Start with 1-methyl-4-nitro-1H-pyrazole. This precursor can be synthesized via methylation of 4-nitro-1H-pyrazole.

Regioselective C5-Iodination. The pyrazole is treated with a strong base like n-BuLi to deprotonate the C5 position, followed by quenching with I₂ to form 5-iodo-1-methyl-4-nitro-1H-pyrazole. rsc.org

Nitro Group Reduction. The intermediate is then subjected to catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to the amine, yielding the final product. chemicalbook.com

Pathway B: Amination followed by Iodination

This alternative pathway first creates the aminopyrazole and then performs the iodination.

Synthesize 1-methyl-1H-pyrazol-4-amine. This can be achieved by reducing 1-methyl-4-nitro-1H-pyrazole. chemicalbook.com

Direct C5-Iodination. The resulting aminopyrazole would then be iodinated. This step presents a significant challenge in regioselectivity, as the activating amino group could direct the electrophilic iodine to the C5 or C3 position. The reaction would require a highly specific iodination protocol, potentially involving a directing group strategy or exploiting subtle differences in reactivity.

Table 2: Comparison of Synthetic Pathways

| Step | Pathway A | Pathway B |

| 1 | Synthesis of 1-methyl-4-nitro-1H-pyrazole | Synthesis of 1-methyl-1H-pyrazol-4-amine |

| 2 | Regioselective C5-iodination via lithiation | Direct C5-iodination of the aminopyrazole |

| 3 | Reduction of the C4-nitro group | - |

| Key Advantage | High regiocontrol in the iodination step. rsc.org | Fewer steps if direct iodination is efficient. |

| Key Challenge | Multi-step process. | Achieving regioselectivity in the final iodination step. |

Given the challenges of controlling regioselectivity in the direct iodination of an activated aminopyrazole, Pathway A represents a more robust and predictable synthetic route.

Considerations in Reaction Optimization, Yield Enhancement, and Scalability for 5-Iodo-1-methyl-1H-pyrazol-4-amine Production

Reaction Optimization and Yield Enhancement:

Catalyst Selection: In steps like catalytic hydrogenation, the choice and loading of the catalyst (e.g., Pd/C) are critical. For other potential cross-coupling reactions, selecting the appropriate metal catalyst and ligand is paramount. nih.gov

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and selectivity. For instance, aprotic dipolar solvents can give better results than polar protic solvents in some pyrazole syntheses. nih.gov Temperature control is vital, especially for exothermic reactions or to prevent side-product formation. Lithiation reactions, for example, are typically performed at very low temperatures. rsc.org

Reagent Stoichiometry: Precise control over the amounts of reagents, particularly strong bases like n-BuLi, is necessary to avoid side reactions and ensure complete conversion.

Work-up and Purification: Developing efficient work-up procedures to remove byproducts and unreacted starting materials is key to obtaining a high-purity product. Purification methods like recrystallization or column chromatography must be optimized for yield and purity. mdpi.com

Scalability:

Reagent Cost and Availability: For large-scale synthesis, the cost and commercial availability of starting materials and reagents are major factors. nih.gov

Process Safety: Handling hazardous reagents like n-butyllithium and pressurized hydrogen gas requires stringent safety protocols, especially on a larger scale.

Reaction Conditions: Conditions that are feasible on a lab scale, such as extremely low temperatures or high pressures, may pose challenges for industrial production. acs.org Developing protocols that operate under milder, more accessible conditions is a key goal for scalability. nih.gov

Green Chemistry Principles: Employing environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste are increasingly important considerations for modern chemical manufacturing. researchgate.netlongdom.org

By systematically addressing these factors in each step of the synthetic pathway, the production of 5-Iodo-1-methyl-1H-pyrazol-4-amine can be made more efficient, cost-effective, and suitable for larger-scale applications.

Chemical Reactivity and Synthetic Transformations of 5 Iodo 1 Methyl 1h Pyrazol 4 Amine

Reactions Involving the C5-Iodo Substituent

The iodine atom at the C5 position of the pyrazole (B372694) ring is an excellent leaving group, making it a versatile handle for introducing a wide range of substituents. This reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net For 5-iodo-1-methyl-1H-pyrazol-4-amine, the high reactivity of the carbon-iodine bond makes it an ideal substrate for these transformations. wikipedia.org

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. snnu.edu.cnnih.gov This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl compounds. In the context of 5-iodo-1-methyl-1H-pyrazol-4-amine, the Suzuki-Miyaura coupling enables the direct attachment of various aryl and heteroaryl groups at the C5 position.

The general conditions for the Suzuki-Miyaura coupling of iodinated pyrazoles involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt and a phosphine (B1218219) ligand, a base (e.g., potassium carbonate, potassium phosphate), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the iodo-pyrazole to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

A study on the Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles highlighted the challenges posed by the acidic N-H group, which can inhibit the palladium catalyst. nih.gov However, the use of specific precatalysts and optimized reaction conditions can overcome these limitations, allowing for efficient coupling. nih.gov For instance, the coupling of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide with various aryl boronic acids has been successfully demonstrated, indicating the feasibility of such transformations on similar pyrazole scaffolds. arabjchem.org

Table 1: Examples of Suzuki-Miyaura Coupling with Iodinated Pyrazoles

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | [Pd(PPh₃)₄] | K₃PO₄ | Dioxane/H₂O | 95 |

| 4-Methoxyphenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | High |

| 3-Thienylboronic acid | P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | High |

Data adapted from studies on similar pyrazole systems. nih.govarabjchem.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds, which are valuable intermediates in organic synthesis and have applications in materials science. researchgate.net

For 5-iodo-1-methyl-1H-pyrazol-4-amine, the Sonogashira coupling allows for the introduction of an alkyne moiety at the C5 position. The reaction is typically carried out using a palladium catalyst, such as [Pd(PPh₃)₄] or [PdCl₂(PPh₃)₂], a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base, which also often serves as the solvent. wikipedia.orglibretexts.org The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate, followed by reductive elimination. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts to avoid issues associated with copper. libretexts.orgnih.gov The reactivity of the aryl halide follows the order I > Br > Cl, making iodinated pyrazoles highly suitable substrates for this transformation. wikipedia.org

Table 2: Representative Conditions for Sonogashira Coupling

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Phenylacetylene | [Pd(PPh₃)₄] | CuI | Triethylamine | Triethylamine |

| Trimethylsilylacetylene | [PdCl₂(PPh₃)₂] | CuI | Diethylamine | DMF |

| 1-Heptyne | Pd₂(dba)₃/P(t-Bu)₃ | None | K₂CO₃ | THF |

Data compiled from general Sonogashira coupling literature. wikipedia.orglibretexts.orgnih.gov

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. organic-chemistry.orglibretexts.org It is a powerful method for the synthesis of substituted alkenes. organic-chemistry.org The reaction typically involves a palladium catalyst, a base, and a suitable solvent. organic-chemistry.org The mechanism proceeds through oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The Heck reaction has been successfully applied to pyrazole systems, for instance, in the synthesis of indole-pyrazole hybrids from 4-ethenyl-1H-pyrazoles and 5-bromo-3H-indoles. researchgate.net This indicates the potential for using 5-iodo-1-methyl-1H-pyrazol-4-amine as the halide partner in Heck couplings.

Copper-Mediated Coupling Reactions (e.g., Ullmann-Type Coupling)

Copper-mediated coupling reactions, particularly the Ullmann condensation, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The Ullmann reaction traditionally involves the coupling of two aryl halides in the presence of copper at high temperatures to form a biaryl compound. wikipedia.org A more modern and versatile application is the Ullmann-type reaction, which is the copper-catalyzed nucleophilic aromatic substitution of aryl halides with various nucleophiles like alcohols, amines, and thiols. wikipedia.orgorganic-chemistry.org

For 5-iodo-1-methyl-1H-pyrazol-4-amine, Ullmann-type couplings can be employed to introduce alkoxy, aryloxy, or amino groups at the C5 position. These reactions often require a copper catalyst (e.g., CuI, Cu(OAc)₂), a ligand (such as diamines or amino acids), a base, and a polar, high-boiling solvent. wikipedia.orgacs.org The reactivity of the aryl halide in Ullmann reactions also follows the trend I > Br > Cl, making the iodo-pyrazole an excellent substrate. wikipedia.org Copper-catalyzed dimerization of 5-aminopyrazoles has also been reported to form pyrazole-fused pyridazines and pyrazines, showcasing the utility of copper in promoting novel transformations of pyrazole derivatives. mdpi.com

Nucleophilic Aromatic Substitution on the Iodopyrazole Core

Nucleophilic aromatic substitution (SNA) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For the reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups. nih.gov While the pyrazole ring itself is electron-rich, the presence of the electron-withdrawing iodo-substituent and the potential for protonation of the ring nitrogens can facilitate SNA reactions under certain conditions.

However, direct SNA on unactivated or even some activated aryl halides can be challenging. In many cases, transition metal-catalyzed reactions, as described above, are more efficient and provide a broader substrate scope. Computational studies have shown that some SNA reactions can proceed through a concerted mechanism (cSNA) rather than the classical two-step addition-elimination pathway involving a Meisenheimer intermediate. nih.gov The feasibility and mechanism of SNA on 5-iodo-1-methyl-1H-pyrazol-4-amine would depend on the nature of the nucleophile and the reaction conditions.

Reactions Involving the C4-Amino Group

The amino group at the C4 position of the pyrazole ring is a key site for various chemical transformations, including acylation, alkylation, condensation, diazotization, and oxidative coupling reactions.

Acylation and Alkylation Reactions at the Amino Functionality

The amino group of pyrazole derivatives readily undergoes acylation and alkylation. ontosight.ai These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can influence its biological activity and further reactivity. For instance, acylation with acid chlorides or anhydrides introduces an acyl group, while alkylation with alkyl halides introduces an alkyl group onto the nitrogen atom of the amino functionality. ontosight.aimdpi.com The specific conditions for these reactions, such as the choice of base and solvent, can influence the outcome and yield of the desired product.

Condensation Reactions Leading to Fused Heterocyclic Systems

The amino group of 5-aminopyrazoles can participate in condensation reactions with various electrophiles to construct fused heterocyclic systems. For example, reaction with 1,3-diketones can lead to the formation of pyrazolo[3,4-b]pyridines. chemicalbook.com Similarly, condensation with β-ketoesters can yield pyrazolo[3,4-d]pyrimidinones. These reactions are often catalyzed by acids or bases and proceed through the formation of an initial adduct followed by intramolecular cyclization and dehydration. The nature of the condensing agent and the reaction conditions play a crucial role in determining the structure of the resulting fused heterocycle.

Diazotization of the Pyrazolyl Amine and Subsequent Transformations

The amino group at the C4 position can be converted into a diazonium salt through treatment with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid. researchgate.net While aliphatic diazonium salts are often unstable, aromatic and heteroaromatic diazonium salts can be synthetically useful intermediates. nih.gov Pyrazolyl-5-diazonium salts, for instance, can undergo various subsequent transformations. researchgate.net

One important reaction is intramolecular azo coupling, where the diazonium group reacts with an electron-rich position on a substituent, leading to the formation of fused ring systems like pyrazolo[3,4-c]cinnolines. researchgate.netresearchgate.net The conditions for diazotization can be controlled to favor either the formation of the stable diazonium salt or to promote in-situ intramolecular cyclization. researchgate.net Furthermore, these diazonium salts can be coupled with active methylene (B1212753) compounds to generate pyrazolo[5,1-c] nih.govnih.govacs.orgtriazines. researchgate.net The resulting azo compounds have applications as dyes. researchgate.net

A new azo compound was synthesized through the azo coupling reaction of 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride with 8-hydroxyquinoline. mdpi.com Subsequent hydrolysis of the ester group yielded a carboxylic acid derivative. mdpi.com

Oxidative Dehydrogenative Couplings of Pyrazolyl Amines

Pyrazol-5-amines can undergo oxidative dehydrogenative coupling reactions to form azo compounds. nih.govnih.gov One method involves a reaction that simultaneously installs both C-I and N-N bonds through iodination and oxidation. nih.govacs.org This transformation can be achieved using iodine and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov The reaction conditions, including the solvent and temperature, can be optimized to achieve good yields of the desired iodo-substituted azopyrroles. nih.gov

Another approach involves a copper-catalyzed oxidative coupling of pyrazol-5-amines to directly form azopyrroles. nih.gov The resulting iodo-substituted azopyrroles can be further functionalized through reactions like the Sonogashira cross-coupling with terminal alkynes to produce new azo compounds. nih.govacs.org

The proposed mechanism for the iodination and oxidative coupling involves the formation of a radical cation intermediate, followed by intermolecular coupling and subsequent oxidation to yield the final azo product. nih.gov

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring System and its Peripheral Functional Groups

The pyrazole ring is an aromatic heterocycle with distinct electronic properties that influence its reactivity. chemicalbook.com The presence of two nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position more susceptible to electrophilic attack. chemicalbook.com

Electrophilic Substitution: In the case of 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole, electrophilic substitution occurs exclusively at the C4 position of the pyrazole ring. researchgate.net Halogenation of pyrazoles, such as chlorination and bromination, also typically occurs at the C4 position. nih.gov

Nucleophilic Reactivity: The pyrazole anion, formed by deprotonation of the N1 nitrogen, is generally unreactive towards nucleophiles but highly reactive towards electrophiles. chemicalbook.com The amino group at the C4 position provides a site for nucleophilic attack, as seen in acylation and alkylation reactions. The iodine atom at the C5 position can potentially be displaced by strong nucleophiles under certain conditions, although this reactivity is less commonly exploited compared to the reactions of the amino group. The methyl group on the N1 nitrogen can influence the nucleophilicity of the ring nitrogens.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of a pharmaceutical compound is a critical factor, and forced degradation studies are conducted to understand its degradation pathways under various stress conditions. researchgate.net These studies typically involve exposure to heat, light, humidity, and different pH levels (acidic and basic hydrolysis) and oxidative conditions. researchgate.net

The pyrazole ring itself is generally stable and resistant to oxidation and reduction. chemicalbook.com However, the peripheral functional groups, such as the amino and iodo groups, can be more susceptible to degradation.

Under basic conditions, deprotonation of the pyrazole ring is possible, which could alter its electronic properties and reactivity. chemicalbook.com The stability of the C-I bond might also be compromised in the presence of strong bases and certain catalysts.

Oxidative conditions could lead to the degradation of the amino group or the pyrazole ring itself, although the pyrazole ring is generally resistant to oxidation. chemicalbook.com Photolytic degradation is also a possibility, depending on the molecule's absorption of UV or visible light.

Structural Characterization and Spectroscopic Analysis of 5 Iodo 1 Methyl 1h Pyrazol 4 Amine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon and proton frameworks.

The ¹H NMR spectrum of 5-Iodo-1-methyl-1H-pyrazol-4-amine is anticipated to show three distinct signals corresponding to the different proton environments in the molecule.

N-Methyl Protons (-CH₃): The protons of the methyl group attached to the nitrogen atom (N-1) are expected to appear as a sharp singlet. In related N-methylated pyrazole (B372694) structures, this signal typically resonates in the range of δ 3.7–4.0 ppm. nih.govchemicalbook.com

Amine Protons (-NH₂): The two protons of the primary amine group at the C-4 position will likely appear as a broad singlet. The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature, but can be expected in the δ 3.0–5.0 ppm region. globalauthorid.com

Pyrazole Ring Proton (C-H): With substitutions at positions 1, 4, and 5, only one proton remains on the pyrazole ring, at the C-3 position. This proton will appear as a singlet and is expected to be in the aromatic region, typically between δ 7.0 and 7.5 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Iodo-1-methyl-1H-pyrazol-4-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.0 - 7.5 | Singlet (s) |

| -NH₂ | 3.0 - 5.0 | Broad Singlet (br s) |

| N-CH₃ | 3.7 - 4.0 | Singlet (s) |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For 5-Iodo-1-methyl-1H-pyrazol-4-amine, four distinct carbon signals are expected.

N-Methyl Carbon (N-CH₃): This carbon typically appears in the upfield region of the spectrum, with an expected chemical shift of approximately 35–40 ppm.

Pyrazole Ring Carbons (C-3, C-4, C-5): These carbons resonate in the downfield region characteristic of heteroaromatic rings.

C-5: The carbon atom bonded to the iodine (C-5) is expected to show a significant upfield shift due to the heavy atom effect of iodine. Its resonance may appear in the range of δ 70–90 ppm. docbrown.infodocbrown.info

C-4: The carbon bearing the amino group (C-4) will be influenced by the nitrogen atom, typically shifting it downfield.

C-3: The remaining ring carbon (C-3) will have a chemical shift characteristic of a carbon in a pyrazole ring, influenced by the adjacent nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Iodo-1-methyl-1H-pyrazol-4-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-4 | ~145 |

| C-5 | 70 - 90 |

| N-CH₃ | 35 - 40 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this specific molecule, COSY would be of limited use for the pyrazole ring itself, as there is only a single ring proton (H-3) with no adjacent protons to couple with.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. Key correlations would include the H-3 proton to the C-3 carbon and the N-CH₃ protons to the N-CH₃ carbon.

The N-CH₃ protons showing correlation to both C-5 and the C-3 carbon of the pyrazole ring.

The H-3 proton showing correlations to C-4 and C-5, confirming the substitution pattern.

The amine protons showing correlations to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum would be expected to show a correlation between the N-CH₃ protons and the H-3 proton, confirming their spatial relationship on the pyrazole ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 5-Iodo-1-methyl-1H-pyrazol-4-amine, the IR spectrum would display characteristic absorption bands. nih.gov The presence of a primary amine is typically confirmed by two distinct N-H stretching bands. nist.gov

Table 3: Characteristic IR Absorption Frequencies for 5-Iodo-1-methyl-1H-pyrazol-4-amine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (-NH₂) | N-H Scissoring (Bend) | 1600 - 1650 |

| Pyrazole Ring | C-H Stretch | 3050 - 3150 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 |

| Pyrazole Ring | C=C and C=N Stretch | 1400 - 1600 |

| Pyrazole Ring | C-N Stretch | 1250 - 1350 |

| Iodo Group | C-I Stretch | < 600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula.

For 5-Iodo-1-methyl-1H-pyrazol-4-amine, the molecular formula is C₄H₆IN₃. The calculated exact mass for the molecular ion [M]⁺ is 222.9606 u. HRMS analysis is expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm). Predicted data for the protonated molecule [M+H]⁺ suggests a mass of 223.96793. uni.lu The fragmentation pattern would likely involve the loss of the iodine atom, a methyl radical, or neutral molecules like HCN.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and crystal packing.

While a specific crystal structure for 5-Iodo-1-methyl-1H-pyrazol-4-amine is not publicly available, analysis of related aminopyrazole structures allows for well-founded predictions. globalauthorid.comresearchgate.netmdpi.comresearchgate.net The pyrazole ring is expected to be essentially planar. A crucial feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The amine group (-NH₂) can act as a hydrogen bond donor, and the pyrazole ring nitrogen (N-2) can act as an acceptor, leading to the formation of chains or dimeric motifs that stabilize the crystal lattice. globalauthorid.com

Table 4: Predicted Crystallographic Parameters for 5-Iodo-1-methyl-1H-pyrazol-4-amine

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 6 - 10 |

| c (Å) | 12 - 18 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Forces | N-H···N Hydrogen Bonding |

Crystal Data and Unit Cell Parameters

No published crystallographic data are available for 5-Iodo-1-methyl-1H-pyrazol-4-amine.

Molecular Conformation, Bond Lengths, and Bond Angles

Specific bond lengths and angles for 5-Iodo-1-methyl-1H-pyrazol-4-amine have not been determined experimentally.

Dihedral Angles within the Pyrazole Ring and Substituents

The dihedral angles for 5-Iodo-1-methyl-1H-pyrazol-4-amine are not available in the current body of scientific literature.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

A detailed analysis of the intermolecular interactions and crystal packing of 5-Iodo-1-methyl-1H-pyrazol-4-amine cannot be provided without experimental structural data.

Computational and Theoretical Investigations of 5 Iodo 1 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to predict molecular properties with a high degree of accuracy. For substituted pyrazoles, DFT, particularly with the B3LYP functional, has been shown to provide reliable results for geometry optimization, electronic structure, and spectroscopic parameters. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5-Iodo-1-methyl-1H-pyrazol-4-amine dictates its reactivity and intermolecular interactions. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

In related pyrazole (B372694) systems, the distribution of HOMO and LUMO is influenced by the nature and position of substituents. For 5-Iodo-1-methyl-1H-pyrazol-4-amine, the electron-donating amino group and the electron-withdrawing (and bulky) iodo group are expected to significantly impact the electron density distribution on the pyrazole ring. The HOMO is likely to be localized on the pyrazole ring and the amino group, while the LUMO may have significant contributions from the pyrazole ring and the iodo substituent.

Table 1: Predicted Frontier Molecular Orbital Energies for 5-Iodo-1-methyl-1H-pyrazol-4-amine (Illustrative Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This data is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific DFT calculations.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For 5-Iodo-1-methyl-1H-pyrazol-4-amine, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. The iodine atom, due to its electronegativity and polarizability, would present a complex electrostatic landscape. Mulliken charge analysis can further quantify the partial atomic charges, providing a numerical basis for the observed MEP. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For 5-Iodo-1-methyl-1H-pyrazol-4-amine, the predicted shifts would be influenced by the electronic environment of each nucleus. The protons on the pyrazole ring and the methyl and amino groups would have characteristic chemical shifts.

IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. acs.org Key vibrational modes for 5-Iodo-1-methyl-1H-pyrazol-4-amine would include the N-H stretching of the amino group, C-H stretching of the methyl group and the pyrazole ring, and C-N and C-I stretching vibrations.

Table 2: Predicted Spectroscopic Data for 5-Iodo-1-methyl-1H-pyrazol-4-amine (Illustrative Data)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Pyrazole CH | 7.5 |

| ¹H NMR | Chemical Shift (ppm) - NH₂ | 4.5 |

| ¹H NMR | Chemical Shift (ppm) - CH₃ | 3.8 |

| ¹³C NMR | Chemical Shift (ppm) - C-I | 90 |

| ¹³C NMR | Chemical Shift (ppm) - C-NH₂ | 145 |

| IR | Frequency (cm⁻¹) - N-H stretch | 3400-3500 |

| IR | Frequency (cm⁻¹) - C-H stretch (aromatic) | 3100 |

| IR | Frequency (cm⁻¹) - C-H stretch (aliphatic) | 2950 |

| IR | Frequency (cm⁻¹) - C=C/C=N stretch | 1500-1600 |

This data is illustrative and based on typical values for similar heterocyclic compounds. Actual values would require specific calculations and experimental verification.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.

For 5-Iodo-1-methyl-1H-pyrazol-4-amine, the primary conformational flexibility would arise from the rotation around the C4-NH₂ bond and the orientation of the methyl group. While the pyrazole ring itself is largely planar, the amino group can adopt different orientations relative to the ring. Intramolecular hydrogen bonding between the amino group and the adjacent iodine atom or ring nitrogen could play a role in stabilizing certain conformations. acs.org A detailed PES scan would reveal the most stable conformer and the energy barriers between different conformations.

Investigation of Tautomeric Equilibria in Pyrazolyl Amines

Tautomerism is a common phenomenon in heterocyclic compounds, particularly those containing amino groups. nih.gov For aminopyrazoles, imine-enamine tautomerism can occur. Although the N-methylation in 5-Iodo-1-methyl-1H-pyrazol-4-amine prevents the annular tautomerism often seen in N-unsubstituted pyrazoles, the amino group at the C4 position could potentially exist in equilibrium with its imine tautomer, although this is generally less favorable for aromatic systems.

Computational studies on related aminopyrazoles have shown that the relative stability of tautomers is influenced by substituents and the solvent environment. nih.govresearchgate.net DFT calculations can be used to determine the relative energies of the possible tautomers of 5-Iodo-1-methyl-1H-pyrazol-4-amine and the energy barriers for their interconversion. The results would likely confirm the amino form as the overwhelmingly predominant tautomer due to the aromaticity of the pyrazole ring.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving 5-Iodo-1-methyl-1H-pyrazol-4-amine, such as electrophilic substitution or cross-coupling reactions, DFT can be used to map out the entire reaction pathway.

For instance, in a potential Sandmeyer-type reaction to replace the amino group, computational analysis could identify the key intermediates, including the diazonium salt, and the transition state for the substitution. acs.org Similarly, for a Suzuki or Heck coupling at the iodo position, computational modeling could provide insights into the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The calculated activation energies would provide a quantitative measure of the reaction's feasibility. researchgate.net

Molecular Docking and Simulation Studies (focusing on interaction profiles for synthetic applications)

Computational investigations on pyrazole derivatives are typically directed towards understanding their interactions with biological targets, such as enzymes and receptors, in the context of drug discovery and development. These studies provide valuable insights into binding affinities, modes of interaction, and structure-activity relationships that guide the design of new therapeutic agents.

However, the application of these computational techniques to predict or rationalize the behavior of 5-Iodo-1-methyl-1H-pyrazol-4-amine as a reactant or building block in chemical synthesis has not been a focus of the available literature. For instance, there are no published studies that use molecular docking to simulate the interaction of this compound with a transition metal catalyst to predict its reactivity in cross-coupling reactions, nor are there simulations of its interaction with other reagents to elucidate reaction mechanisms or predict product formation.

The electronic properties of 5-Iodo-1-methyl-1H-pyrazol-4-amine , such as its molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and charge distribution, could theoretically be calculated to provide insights into its reactivity. The iodine atom at the 5-position and the amine group at the 4-position are expected to be key sites for chemical modification. The iodine is a versatile handle for introducing new functional groups via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The amino group can participate in a variety of reactions, including amide bond formation and N-alkylation.

Theoretical calculations could, in principle, model the transition states of such reactions, providing data on activation energies and reaction pathways. This information would be highly valuable for optimizing reaction conditions and predicting the feasibility of new synthetic routes involving this compound.

Despite the potential utility of such computational work, dedicated studies providing detailed interaction profiles, binding energies with catalysts, or simulations of reaction dynamics for the synthetic applications of 5-Iodo-1-methyl-1H-pyrazol-4-amine remain to be performed and published. The data that would populate detailed tables on this specific topic—such as binding energies with various catalysts or predicted reaction yields under different simulated conditions—is therefore not available.

Future research in the area of computational chemistry could address this gap, providing a theoretical framework to better understand and predict the synthetic utility of this and related halogenated pyrazole building blocks.

Role As a Synthetic Building Block and Intermediate in Complex Heterocyclic Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of the iodo and amino functionalities on the pyrazole (B372694) core makes 5-Iodo-1-methyl-1H-pyrazol-4-amine an ideal precursor for the synthesis of a wide range of fused heterocyclic systems.

Fused Pyrazole Derivatives

Pyrano[4,3-c]pyrazol-4(1H)-ones and Pyrazolo[3,4-d]pyrimidines: This iodinated pyrazole is a key starting material for constructing fused pyrazole derivatives such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[3,4-d]pyrimidines. The synthesis of pyranopyrazoles can be achieved through reactions involving the acetyl group of 4-acetyl-5-hydroxypyrazoles, which can be derived from aminopyrazoles. researchgate.net For instance, the condensation of 4-acetyl-5-hydroxy-pyrazoles with appropriate esters leads to the formation of the pyrano[2,3-c]pyrazol-4-one ring system. researchgate.net A novel one-pot diastereoselective synthesis of trans-6-aryl-5-hydroxy-2,3-dihydro[2,3-c]pyrazol-4(1H)-ones has been described via the Darzens condensation reaction. researchgate.net

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. nih.gov A one-flask synthetic method has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of PBr3, followed by heterocyclization to produce the corresponding pyrazolo[3,4-d]pyrimidines. nih.govsemanticscholar.org This method involves Vilsmeier amidination and imination reactions followed by intermolecular heterocyclization. nih.govsemanticscholar.org The amino group of the pyrazole acts as a nucleophile to form the fused pyrimidine (B1678525) ring. The iodo group can be retained for further functionalization or can be displaced during the reaction sequence, depending on the chosen synthetic route.

Construction of Azopyrrole Derivatives via Oxidative Coupling

A notable application of pyrazol-5-amines, including the iodo-substituted variant, is in the synthesis of azopyrrole derivatives through oxidative dehydrogenative coupling reactions. nih.govnih.govacs.orgfigshare.com This process can simultaneously form C-I and N-N bonds through iodination and oxidation. nih.govnih.govacs.orgfigshare.com The resulting iodo-substituted azopyrroles are valuable intermediates that can be further modified, for example, through Sonogashira cross-coupling reactions with terminal alkynes to generate novel azo compounds. nih.govnih.govacs.org

Synthesis of other Polycyclic Azaheteroaromatic Systems

The reactivity of 5-Iodo-1-methyl-1H-pyrazol-4-amine extends to the synthesis of various other polycyclic azaheteroaromatic systems. For example, it can be a precursor for pyrazolo[1,5-a]quinazolines through a Rh(III)-catalyzed C–H activation/cyclization cascade. rsc.org This [5 + 1] annulation reaction with alkynoates or alkynamides demonstrates the utility of the aminopyrazole core in constructing complex fused systems. rsc.org Furthermore, the amino group can participate in cyclization reactions to form pyrazolo[3,4-b]pyridines when treated with 1,3-dicarbonyl compounds. mdpi.com

Facilitation of Chemical Library Development and Analogue Synthesis

The structural features of 5-Iodo-1-methyl-1H-pyrazol-4-amine make it an excellent scaffold for the development of chemical libraries and the synthesis of analogues. The presence of the iodine atom allows for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of diverse substituents at the 5-position of the pyrazole ring, leading to a vast array of structurally varied molecules. This capability is invaluable for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity. For instance, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as IRAK4 inhibitors through sequential modifications, highlighting the utility of aminopyrazoles in generating focused libraries. nih.gov

Strategies for Rational Design and Modular Synthesis in Organic Chemistry

The well-defined reactivity of the iodo and amino groups on the pyrazole ring allows for its use in rational design and modular synthesis strategies. nih.gov Organic chemists can strategically plan multi-step syntheses where each functional group is addressed in a specific order to build complex molecules with high precision. The iodo group can act as a handle for late-stage functionalization, allowing for the introduction of key pharmacophores or moieties that fine-tune the properties of the final compound. This modular approach, where different building blocks can be combined in a predictable manner, is highly efficient for the synthesis of novel compounds with desired properties. For example, the design of potent and highly isoform-specific S6K2 inhibitors has been achieved by merging a known S6K1-selective inhibitor with a covalent inhibitor via a nucleophilic aromatic substitution (SNAr) reaction, demonstrating a rational design approach. researchgate.net

Application in Process Chemistry and Fine Chemical Manufacturing

The utility of 5-Iodo-1-methyl-1H-pyrazol-4-amine and related aminopyrazoles extends to process chemistry and the manufacturing of fine chemicals. Its stability and predictable reactivity make it a reliable intermediate in multi-step industrial syntheses. The development of one-pot or one-flask reaction protocols for the synthesis of fused heterocycles like pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles showcases the potential for creating more efficient and atom-economical manufacturing processes. nih.govsemanticscholar.org Such streamlined syntheses reduce the need for isolation and purification of intermediates, leading to cost savings and reduced waste, which are key considerations in industrial-scale chemical production.

Future Research Directions and Unexplored Avenues for 5 Iodo 1 Methyl 1h Pyrazol 4 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, with numerous methods developed over the years. nih.govorganic-chemistry.orgmdpi.com Traditional methods often rely on the condensation of β-dicarbonyl compounds or their analogues with hydrazines. nih.gov For instance, the Knorr pyrazole synthesis is a classic and widely used method. jetir.org However, the pursuit of greener and more efficient synthetic protocols remains a key research area.

Future research could focus on developing sustainable synthetic routes to 5-Iodo-1-methyl-1H-pyrazol-4-amine and its derivatives. This includes the use of greener catalysts, such as nano-catalysts or biocatalysts, to minimize environmental impact. For example, recent studies have demonstrated the use of nano-ZnO and a novel nano copper immobilized on layered double hydroxide (B78521) for the synthesis of pyrazole derivatives, offering advantages like high yields, short reaction times, and catalyst reusability. nih.govnih.govresearchgate.net Exploring one-pot, multi-component reactions (MCRs) could also streamline the synthesis, improving atom economy and reducing waste. mdpi.com The development of synthetic methods that avoid hazardous reagents and solvents is another crucial aspect of sustainable chemistry.

A patent for the synthesis of 1-methyl-4-iodopyrazole describes a method involving the reaction of 1-methylpyrazole (B151067) with iodine and an oxidant. google.com Investigating similar direct iodination strategies for 1-methyl-1H-pyrazol-4-amine, potentially using safer iodinating agents like N-iodosuccinimide (NIS), could provide a more direct and efficient route to the target compound.

Exploration of Advanced Catalytic Systems for Functionalization

The functionalization of the pyrazole core is key to accessing a diverse range of derivatives with unique properties. The iodo and amine groups on 5-Iodo-1-methyl-1H-pyrazol-4-amine offer prime handles for further chemical transformations. Advanced catalytic systems can play a pivotal role in achieving selective and efficient functionalization.

Future research should explore the use of transition-metal catalysis for cross-coupling reactions at the iodo-position. Catalysts based on palladium, copper, and other transition metals are well-established for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The development of novel ligands that can enhance the activity and selectivity of these catalysts for pyrazole substrates would be a significant contribution. For instance, visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations and could be applied to the functionalization of this pyrazole derivative under mild conditions. organic-chemistry.org

Furthermore, the amino group can be functionalized through various reactions, such as acylation, sulfonylation, and condensation reactions, to introduce a wide array of functional groups. mdpi.com Research into catalytic methods for these transformations, including the use of organocatalysts, could lead to more efficient and selective syntheses of novel derivatives.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages such as enhanced reaction control, improved safety, and scalability. mdpi.comnih.gov The integration of the synthesis and functionalization of 5-Iodo-1-methyl-1H-pyrazol-4-amine into flow chemistry systems presents a significant opportunity for future research.

Continuous-flow processes can enable the safe handling of potentially hazardous intermediates and reagents, as demonstrated in the synthesis of pyrazoles from unstable diazo species. nih.govrsc.org This approach would be particularly beneficial for reactions involving energetic or unstable compounds. Furthermore, the precise control over reaction parameters in flow reactors can lead to improved yields and selectivities. mdpi.com

Combining flow chemistry with automated synthesis platforms would enable the high-throughput synthesis of libraries of 5-Iodo-1-methyl-1H-pyrazol-4-amine derivatives. rsc.org This would be invaluable for screening for new materials with desired properties or for developing structure-activity relationships for chemical biology applications. The development of graphical interfaces for controlling these automated systems can make them more accessible to a broader range of chemists. rsc.org

Extended Spectroscopic and Computational Characterization of Novel Derivatives and Intermediates

A thorough understanding of the structural and electronic properties of novel derivatives of 5-Iodo-1-methyl-1H-pyrazol-4-amine is crucial for their rational design and application. Future research should involve comprehensive spectroscopic and computational characterization of new compounds and reaction intermediates.

Advanced spectroscopic techniques, such as 2D NMR, X-ray crystallography, and mass spectrometry, are essential for unambiguous structure elucidation. researchgate.netnih.govacs.orgnih.govtandfonline.com For instance, single-crystal X-ray diffraction can provide detailed information about the three-dimensional structure and intermolecular interactions. acs.orgnih.gov

Computational methods, particularly density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.netnih.gov DFT can be used to predict NMR chemical shifts, vibrational frequencies, and electronic transitions, aiding in the interpretation of experimental data. researchgate.net Furthermore, computational modeling can be employed to study reaction mechanisms and to guide the design of new catalysts and synthetic routes.

Potential for Applications in Materials Science and Chemical Biology Tools (excluding direct biological activity or clinical trials)

The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for applications in materials science and as chemical biology tools. jetir.orgresearchgate.netresearchgate.net Future research should explore the potential of 5-Iodo-1-methyl-1H-pyrazol-4-amine and its derivatives in these areas, while strictly avoiding direct investigations of biological activity or clinical trials.

In materials science, pyrazole-based compounds can be utilized as building blocks for fluorescent dyes, corrosion inhibitors, and ligands for metal complexes with interesting photophysical or catalytic properties. jetir.orgresearchgate.net The ability to tune the electronic properties of the pyrazole ring through substitution makes it possible to design materials with specific absorption and emission characteristics.

As chemical biology tools, derivatives of 5-Iodo-1-methyl-1H-pyrazol-4-amine could be developed as probes to study biological processes. For example, they could be functionalized with reporter groups, such as fluorophores or affinity tags, to visualize or isolate specific biomolecules. The pyrazole scaffold can serve as a stable and versatile platform for the construction of such molecular tools.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-iodo-1-methyl-1H-pyrazol-4-amine, and how can regioselectivity be controlled during iodination?

- Methodology : A common approach involves cyclization of thiourea precursors followed by iodination. For example, halogenated pyrazole derivatives are synthesized via cyclization of thioureas, with iodination achieved using molecular iodine or copper-catalyzed coupling (e.g., Ullmann-type reactions). Regioselectivity is influenced by steric and electronic factors: electron-donating substituents (e.g., methyl groups) direct iodination to the para position of the pyrazole ring. X-ray crystallography (e.g., SHELX) is critical for confirming regiochemistry .

- Key Data : Copper(I) bromide and cesium carbonate in DMSO at 35°C yield 17.9% of a structurally analogous iodo-pyrazole, with regiochemistry confirmed by H NMR and X-ray diffraction .

Q. How can the purity and structural integrity of 5-iodo-1-methyl-1H-pyrazol-4-amine be validated?

- Methodology :

- Chromatography : Use gradient elution (e.g., ethyl acetate/hexane, 0–100%) for purification .

- Spectroscopy : H/C NMR to verify substituent positions (e.g., methyl at N1, iodine at C5) .

- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., observed m/z 215 [M+H]) .

- Crystallography : SHELX-refined X-ray structures resolve ambiguities in regiochemistry .

Q. What safety precautions are essential when handling 5-iodo-1-methyl-1H-pyrazol-4-amine?

- Guidelines :

- GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; store in sealed containers at room temperature.

- First Aid : For skin contact, wash with water; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or bioactivity of 5-iodo-1-methyl-1H-pyrazol-4-amine derivatives?

- Methodology :

- Molecular Docking : Screen derivatives against target proteins (e.g., antitubercular enzymes) using AutoDock or Schrödinger Suite. Focus on hydrogen bonding with iodine’s electron-deficient site .

- DFT Calculations : Predict regioselectivity in iodination by analyzing charge distribution (e.g., Mulliken charges) .

Q. What strategies address contradictions in biological activity data for pyrazole derivatives?

- Approach :

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., MDA-MB-231 cell invasion assays) .

- Metabolic Stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation.

- Crystallographic Validation : Confirm active conformations using X-ray structures (e.g., SHELXL-refined protein-ligand complexes) .

Q. How can analytical methods (e.g., HPLC, LC-MS) be optimized for quantifying trace impurities in 5-iodo-1-methyl-1H-pyrazol-4-amine?

- Methodology :

- Column Selection : Use C18 columns with 3.5 µm particles for high resolution.

- Mobile Phase : Acetonitrile/water (0.1% formic acid) improves peak symmetry and ionization in LC-MS .

- Detection : UV at 254 nm for iodine-containing byproducts; ESI+ MS for molecular ion tracking .

- Validation : Achieve ≤0.1% impurity detection via spiked recovery experiments and LOQ validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.